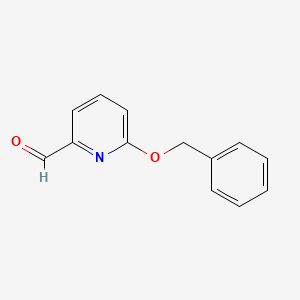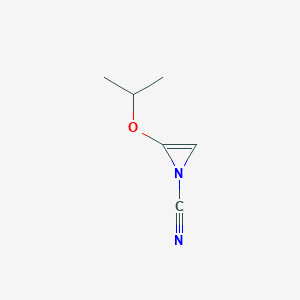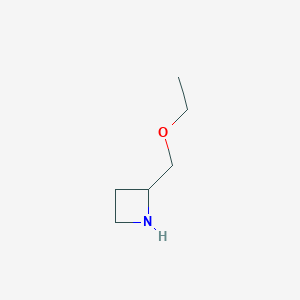
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone can be synthesized through the Fries rearrangement of 2,3-dimethylphenyl acetate. The reaction involves the use of aluminum chloride as a catalyst in nitrobenzene at room temperature, yielding a 50-60% product . Other methods include using carbon disulfide as a solvent at room temperature (yielding 10%) or performing the reaction without a solvent at 100°C (yielding 17%). Titanium tetrachloride can also be used as a catalyst without a solvent at 100°C, yielding 6% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fries rearrangement processes, optimizing reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as reaction temperature, are critical factors in the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include 1-(4-hydroxy-2,3-dimethylphenyl)ethanoic acid.
Reduction: Products include 1-(4-hydroxy-2,3-dimethylphenyl)ethanol.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone
- 1-(2-Hydroxy-3,4-dimethylphenyl)ethanone
- 1-(2,4-Dimethylphenyl)ethanone
Uniqueness: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone is unique due to the specific positioning of its hydroxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.
Eigenschaften
CAS-Nummer |
5384-57-6 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-(4-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-7(2)10(12)5-4-9(6)8(3)11/h4-5,12H,1-3H3 |
InChI-Schlüssel |
JCDLXVCLDCNQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)









